N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide
Overview
Description
Synthesis Analysis The synthesis of related acetamide derivatives involves multi-step reactions with specific intermediates. For instance, the synthesis of certain aryloxy groups attached to a pyrimidine ring in acetamide derivatives was achieved in five steps using methyl 3-methoxy-5-methylbenzoate as a key intermediate product (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020). Such methodologies highlight the complex nature of synthesizing acetamide compounds, which often require precise conditions and reagents.
Molecular Structure Analysis The molecular structure and crystallization behaviors of acetamide derivatives can undergo significant changes during synthesis. A study on the oxidation product of a similar compound demonstrated crystallization accompanied by oxidation, with the structure determined by X-ray analysis (Baranova, Zefirova, Banaru, Khrustalev, Ivanova, Ivanov, & Zefirov, 2012). This insight into the molecular structure provides a basis for understanding the physical and chemical properties of acetamide compounds.
Chemical Reactions and Properties Acetamide derivatives participate in a variety of chemical reactions, leading to the formation of novel compounds with potential pharmacological activities. For example, benzyl-2,4-diacetamido-2,4,6-trideoxy-α(β)-D-galactopyranoside synthesis involves multiple steps, including azide group introduction, oxidative acetal ring opening, and acetolysis (Hermans, Elie, Marel, & Boom, 1987). These reactions demonstrate the intricate chemistry involved in modifying acetamide molecules.
Physical Properties Analysis The physical properties of acetamide derivatives, such as crystallinity and molecular conformation, are crucial for their application in various fields. The crystal structure of 2-phenyl-N-(pyrazin-2-yl)acetamide, for example, was determined, revealing specific intermolecular hydrogen bonds forming a two-dimensional network, which is significant for understanding the compound's stability and reactivity (Nayak, Narayana, Anthal, Gupta, & Kant, 2014).
Chemical Properties Analysis The chemical properties, including reactivity and stability, of acetamide derivatives are influenced by their structural features. For instance, the synthesis and characterization of novel N-(3-chloro-4-fluorophenyl) acetamides revealed significant anti-inflammatory activity, showcasing the therapeutic potential of these compounds (Sunder & Maleraju, 2013). Such studies contribute to a deeper understanding of acetamide derivatives' chemical properties and their potential applications.
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-10(18)17-12-8-14(19-2)21-13-9-20-16(22-15(12)13)11-6-4-3-5-7-11/h3-7,12-16H,8-9H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYLYTADQGGFEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(OC2C1OC(OC2)C3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80946614 | |
Record name | Methyl 4,6-O-benzylidene-2,3-dideoxy-3-[(1-hydroxyethylidene)amino]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80946614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide | |
CAS RN |
23819-31-0, 4115-63-3 | |
Record name | NSC294860 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294860 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC276415 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=276415 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 4,6-O-benzylidene-2,3-dideoxy-3-[(1-hydroxyethylidene)amino]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80946614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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